molecular formula C13H10F3NO B2476485 2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol CAS No. 346647-42-5

2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol

Cat. No. B2476485
CAS RN: 346647-42-5
M. Wt: 253.224
InChI Key: HBBUSJQQSLFOCA-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” is an organic compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 . It is also known by its CAS Number: 346647-42-5 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoroethanol group attached to a phenyl group and a pyridine group . The presence of the trifluoro group imparts unique properties to the compound, as the high electronegativity of fluorine can significantly influence the compound’s reactivity and interactions .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 63° C . It has a predicted boiling point of 339.4° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The compound’s refractive index is predicted to be n20D 1.53 .

Scientific Research Applications

Protecting Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol, a related compound to 2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol, has been found to be an effective protecting group for methacrylic acid (MAA). It can be selectively removed post-polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This property is particularly valuable in the field of polymer chemistry (Elladiou & Patrickios, 2012).

Kinetic Resolution

The compound has been studied in the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst. This process is significant in the preparation of enantiomerically pure versions of the compound or its derivatives (Xu, Zhou, Geng, & Chen, 2009).

Structural Studies

The molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, obtained from a condensation reaction involving similar compounds, was characterized through various methods like X-ray diffraction. Understanding the molecular structure is crucial for synthesizing similar compounds and exploring their potential applications (Percino et al., 2015).

Enzymatic Toolbox

An enzymatic toolbox for the kinetic resolution of derivatives of this compound was developed, demonstrating the ability to achieve high enantioselectivities in synthesizing 2-(pyridin-x-yl)but-3-yn-2-ols. This application is significant in the field of organic synthesis (Nguyen et al., 2010).

Aldosterone Synthase Inhibition

A derivative of this compound, specifically 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, has been identified as a potent inhibitor of aldosterone synthase, an enzyme involved in steroid hormone biosynthesis (Meguro et al., 2017).

Future Directions

Trifluoromethylpyridines, a related group of compounds, have found extensive use in the agrochemical and pharmaceutical industries . Given the unique properties imparted by the trifluoro group, it is expected that many novel applications of “2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” and related compounds will be discovered in the future .

properties

IUPAC Name

2,2,2-trifluoro-1-phenyl-1-pyridin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12(18,10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBUSJQQSLFOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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